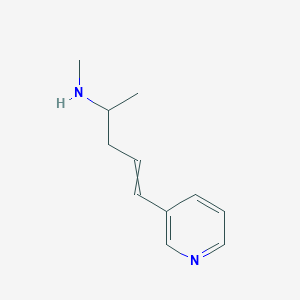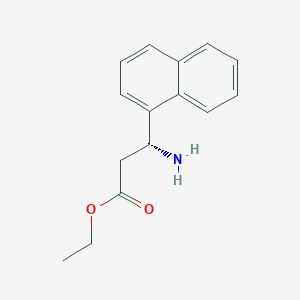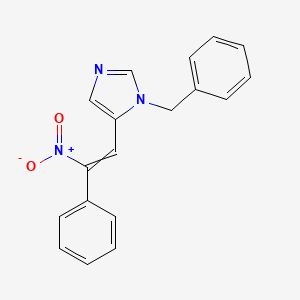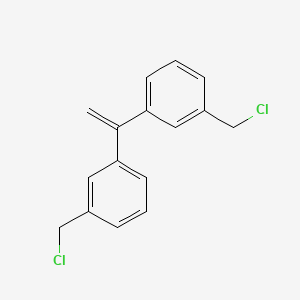![molecular formula C25H28O3 B12567092 2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 195301-80-5](/img/structure/B12567092.png)
2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound characterized by the presence of hydroxyl and methyl functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst such as 2-aminopyrazine . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(4-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- 2,2’-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
Uniqueness
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interaction with other molecules. This compound’s unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
195301-80-5 |
|---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[(3-hydroxyphenyl)-(2-hydroxy-3,4,6-trimethylphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-10-15(3)21(24(27)17(13)5)23(19-8-7-9-20(26)12-19)22-16(4)11-14(2)18(6)25(22)28/h7-12,23,26-28H,1-6H3 |
InChI-Schlüssel |
NFAYTNZXRQMYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)O)C(C2=CC(=CC=C2)O)C3=C(C=C(C(=C3O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)


![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
